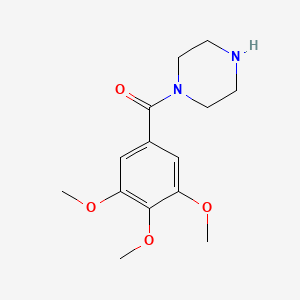

1-(3,4,5-trimethoxybenzoyl)piperazine

Description

Properties

CAS No. |

964-65-8 |

|---|---|

Molecular Formula |

C14H20N2O4 |

Molecular Weight |

280.32 g/mol |

IUPAC Name |

piperazin-1-yl-(3,4,5-trimethoxyphenyl)methanone |

InChI |

InChI=1S/C14H20N2O4/c1-18-11-8-10(9-12(19-2)13(11)20-3)14(17)16-6-4-15-5-7-16/h8-9,15H,4-7H2,1-3H3 |

InChI Key |

QYQBLZDLNPLGCY-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCNCC2 |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Direct Acylation Using 3,4,5-Trimethoxybenzoyl Chloride

- Method: The most straightforward approach involves the reaction of piperazine with 3,4,5-trimethoxybenzoyl chloride under basic conditions.

- Reaction Conditions: Typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran at low temperatures (0–5 °C) to control the reaction rate and minimize side reactions.

- Base: Triethylamine or diisopropylethylamine is used to neutralize the hydrochloric acid generated.

- Outcome: This method yields 1-(3,4,5-trimethoxybenzoyl)piperazine with moderate to high purity and yields ranging from 60% to 85%.

Coupling via Carbodiimide-Mediated Amide Bond Formation

- Method: Activation of 3,4,5-trimethoxybenzoic acid with carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of coupling additives like hydroxybenzotriazole (HOBt).

- Reaction Conditions: Conducted in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane at room temperature.

- Advantages: This method avoids the need to prepare acid chlorides and often results in cleaner reactions with fewer side products.

- Yield: Typically provides yields in the range of 70% to 90%.

Use of Activated Esters or Anhydrides

- Method: 3,4,5-Trimethoxybenzoic acid is converted into an activated ester (e.g., N-hydroxysuccinimide ester) or anhydride, which then reacts with piperazine.

- Reaction Conditions: Mild temperatures (0–25 °C) in solvents like DMF or acetonitrile.

- Outcome: This method is useful for sensitive substrates and can provide high purity products.

Detailed Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, THF, DMF, Acetonitrile | Choice depends on reagent solubility |

| Temperature | 0–25 °C | Lower temperatures reduce side reactions |

| Base | Triethylamine, Diisopropylethylamine | Neutralizes HCl, promotes amide formation |

| Molar Ratio (Piperazine:Acid Derivative) | 1:1 to 1.2:1 | Slight excess of acid derivative improves yield |

| Reaction Time | 2–6 hours | Monitored by TLC or HPLC |

| Purification | Column chromatography, recrystallization | Ensures high purity |

Representative Experimental Procedure (Carbodiimide Method)

- Activation: Dissolve 3,4,5-trimethoxybenzoic acid (1 equiv) and HOBt (1.1 equiv) in dry DMF under nitrogen atmosphere.

- Addition of Carbodiimide: Add DCC (1.1 equiv) slowly at 0 °C and stir for 30 minutes to form the active ester intermediate.

- Coupling: Add piperazine (1.1 equiv) dissolved in DMF dropwise, then stir the reaction mixture at room temperature for 4 hours.

- Workup: Filter off dicyclohexylurea precipitate, dilute with water, and extract with ethyl acetate.

- Purification: Dry organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by silica gel chromatography.

Analytical and Research Findings

- Yield and Purity: Using carbodiimide coupling, yields of 75–90% with purity >95% (by HPLC) are commonly reported.

- Spectroscopic Characterization:

- NMR: Characteristic amide proton signal around δ 8.0 ppm; methoxy protons at δ ~3.7–3.9 ppm; aromatic protons consistent with 3,4,5-trimethoxy substitution pattern.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight of 281.34 g/mol (C14H20N2O4).

- IR Spectroscopy: Strong amide carbonyl stretch near 1650 cm⁻¹.

Comparative Table of Preparation Methods

| Method | Key Reagents | Solvent(s) | Temperature (°C) | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Acid Chloride Acylation | 3,4,5-Trimethoxybenzoyl chloride, piperazine, base | DCM, THF | 0–5 | 60–85 | Simple, direct | Acid chloride preparation needed |

| Carbodiimide Coupling | 3,4,5-Trimethoxybenzoic acid, DCC/EDC, HOBt, piperazine | DMF, DCM | 20–25 | 70–90 | Mild conditions, high purity | Carbodiimide byproducts |

| Activated Ester/Anhydride Method | Activated ester or anhydride, piperazine | DMF, acetonitrile | 0–25 | 65–85 | Mild, suitable for sensitive substrates | Requires preparation of activated intermediate |

Notes on Industrial Scale Preparation

- Industrial synthesis favors methods that minimize hazardous reagents and simplify purification.

- Continuous flow reactors may be employed to control exothermic reactions and improve safety.

- Use of carbodiimide coupling is less favored industrially due to cost and byproduct removal; acid chloride acylation is more common.

- Optimization includes solvent recycling, temperature control, and efficient workup to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4,5-trimethoxybenzoyl)piperazine undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products:

Oxidation: Formation of 3,4,5-trihydroxybenzoyl piperazine.

Reduction: Formation of 1-(3,4,5-trimethoxybenzyl)piperazine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,4,5-trimethoxybenzoyl)piperazine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an efflux pump inhibitor, enhancing the efficacy of antibiotics against resistant bacterial strains.

Medicine: Explored for its anticancer properties, particularly in inhibiting the proliferation of cancer cell lines.

Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 1-(3,4,5-trimethoxybenzoyl)piperazine involves its interaction with specific molecular targets. It is known to act as a GABA receptor agonist, binding directly to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain parasites. This mechanism is particularly useful in the treatment of parasitic infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Core

Key Structural and Functional Insights

- In contrast, electron-withdrawing groups (e.g., -CF₃ in TFMPP, -Cl in mCPP) alter serotonin receptor subtype selectivity (5-HT₁B vs. 5-HT₁A) .

- Steric Effects : Bulky substituents like diphenylmethyl in PMS-1077 improve lipophilicity and membrane permeability, enhancing cytotoxicity in cancer cells .

- Pharmacological Outcomes : While this compound derivatives exhibit apoptosis induction and antiplatelet activity, phenylpiperazines like TFMPP and mCPP primarily modulate serotonin pathways, affecting locomotor behavior and anxiety .

Q & A

Q. What are the standard methods for synthesizing and characterizing 1-(3,4,5-trimethoxybenzoyl)piperazine derivatives?

Methodological Answer: Synthesis typically involves coupling reactions between substituted benzoyl chlorides and piperazine derivatives under controlled conditions. For example, 1-(2-fluorobenzyl)piperazine triazoles were synthesized via click chemistry using CuSO₄·5H₂O and sodium ascorbate in a water-DCM solvent system . Characterization relies on elemental analysis, NMR, and mass spectrometry to confirm structural integrity. Beta-cyclodextrin modifications can reduce toxicity but may lower biological activity, necessitating spectral validation to assess structural changes .

Q. How is the biological activity (e.g., antiplatelet or anesthetic effects) of piperazine derivatives experimentally evaluated?

Methodological Answer: In vitro antiplatelet activity is assessed using platelet aggregation assays, while in vivo anesthetic efficacy is tested via infiltration anesthesia models. For instance, local anesthetic activity is quantified by measuring nerve block duration and intensity in rodent models, with results tabulated for statistical comparison (e.g., mean indexes ± standard deviation across experimental groups) . Parallel studies on antiplatelet activity validate computational predictions against experimental data .

Advanced Research Questions

Q. How do structural modifications (e.g., beta-cyclodextrin conjugation) balance toxicity reduction and activity retention in piperazine derivatives?

Methodological Answer: Beta-cyclodextrin conjugation reduces systemic toxicity by enhancing solubility and biocompatibility but may sterically hinder receptor interactions. Researchers must optimize linker chemistry and substitution patterns using molecular docking to predict binding affinities. Toxicity-activity trade-offs are quantified via LD₅₀ assays and dose-response curves, with structural modifications validated through comparative spectral analysis .

Q. What parameters govern the efficacy of this compound in CO₂ capture systems when used with potassium carbonate (K₂CO₃)?

Methodological Answer: Key parameters include solvent flow rates, K₂CO₃ concentration, and temperature. Piperazine enhances CO₂ absorption kinetics by acting as a promoter, increasing reaction rates and reducing contact time. System stability is monitored via solvent degradation assays, while vapor pressure measurements prevent piperazine loss. Parametric analysis using hollow fiber membrane contactors (HFMCs) evaluates CO₂ absorption rates and removal efficiency .

Q. How can computational models predict the binding affinity of arylpiperazine derivatives to serotonin receptors (e.g., 5-HT₁A)?

Methodological Answer: Molecular dynamics simulations and density functional theory (DFT) assess coplanarity between the aryl ring and piperazine nitrogen, a critical factor for receptor interaction. Docking studies using crystal structures (e.g., human monoacylglycerol lipase with SAR629 inhibitors) guide ligand-receptor optimization. Multivariate analysis of Raman spectral data further discriminates isomer-specific binding .

Q. What analytical techniques identify degradation pathways of piperazine-containing compounds in advanced oxidation processes (AOPs)?

Methodological Answer: Liquid chromatography-mass spectrometry (LC-MS) and electron paramagnetic resonance (EPR) track reactive oxygen species (ROS)-mediated degradation. For example, peroxymonosulfate (PMS) activation by Co-PCN catalysts oxidizes the piperazine ring’s C-C bond into carbonyl groups. Regression analysis correlates active sites (e.g., Co-Nₓ, graphitic N) with ROS generation and bond cleavage patterns .

Q. How are piperazine carbamates designed for selective inhibition of enzymes like MAGL or FAAH?

Methodological Answer: Irreversible inhibitors are engineered by introducing electrophilic groups (e.g., carbamates) that covalently bind catalytic serine residues. Selectivity is achieved via steric and electronic modulation of the piperazine scaffold, validated through kinetic assays and X-ray crystallography. Dual-target inhibitors (e.g., FAAH/TRPV1 antagonists) require pharmacophore modeling to balance affinity and polypharmacology .

Q. What structural features of this compound derivatives correlate with anticancer or antimicrobial activity?

Methodological Answer: Methoxy groups enhance lipophilicity and membrane permeability, while the benzoyl moiety influences DNA intercalation or topoisomerase inhibition. Structure-activity relationship (SAR) studies compare IC₅₀ values across substituted analogs. For antimicrobial polymers, quaternized piperazine derivatives are tested against biofilm formation via minimum inhibitory concentration (MIC) assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.